SAR107375

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

SAR107375 is a validated dual thrombin/Factor Xa inhibitor for anticoagulant R&D. Unlike single-target agents, it offers balanced coagulation cascade inhibition (Ki: 1 nM FXa, 8 nM FIIa) with reduced bleeding liability vs rivaroxaban/dabigatran (ED50=2.8 mg/kg, rat). Features neutral chlorothiophene P1 fragment for optimized oral bioavailability. Co-crystal structure (PDB:4LOY, 1.77Å) available for SBDD.

Molecular Formula C24H30ClN5O5S2
Molecular Weight 568.1 g/mol
CAS No. 1184300-63-7
Cat. No. B12374944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR107375
CAS1184300-63-7
Molecular FormulaC24H30ClN5O5S2
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O
InChIInChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1
InChIKeyCYVVCTRDWISRAC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAR107375 (CAS 1184300-63-7): Dual Thrombin/Factor Xa Inhibitor for Anticoagulant Procurement


SAR107375 (Segatroxaban) is a synthetic small molecule belonging to the class of direct, dual-acting anticoagulants that inhibit both thrombin (Factor IIa) and Factor Xa, two serine proteases central to the coagulation cascade [1]. Developed originally by Sanofi and advanced by Beijing Lianxin Pharmaceutical, it represents a distinct mechanistic approach within the broader category of oral anticoagulants [2]. Key chemical identifiers include a molecular formula of C24H30ClN5O5S2 and a molecular weight of 568.11 g/mol [3]. Its design is characterized by a neutral chlorothiophene P1 fragment, optimized for balanced potency and oral bioavailability [4].

Why SAR107375 Cannot Be Substituted by Single-Target Anticoagulants: A Procurement Perspective


In anticoagulant research and development, substituting SAR107375 with single-target Factor Xa inhibitors (e.g., rivaroxaban, apixaban) or direct thrombin inhibitors (e.g., dabigatran) is not functionally equivalent due to its unique dual inhibition mechanism [1]. The simultaneous blockade of both Factor Xa and thrombin results in a distinct pharmacodynamic profile, including linear correlation of both activated partial thromboplastin time (aPTT) and Ecarin clotting time (ECT) with plasma drug concentration, indicating a balanced and predictable anticoagulant effect [2]. This dual-target action is designed to provide more comprehensive inhibition of the coagulation cascade, which is hypothesized to improve the therapeutic window and reduce bleeding liability compared to single-agent regimens, a claim supported by comparative in vivo data [3]. Therefore, for studies requiring a well-characterized, orally active dual inhibitor, generic substitution is scientifically unjustified.

Quantitative Differentiation of SAR107375 Against Key Comparators


Evolution from Lead Compound 14: A 4,375-Fold Improvement in Factor Xa Potency

SAR107375 (Compound 15) demonstrates a dramatic improvement in potency relative to its direct precursor, Compound 14, validating the rational design strategy. In head-to-head assays, the incorporation of a neutral chlorothiophene P1 fragment and tuning of P2/P3-P4 fragments increased Factor Xa inhibitory activity by over 4,000-fold [1].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Physicochemical Superiority Over Tanogitran: Enhanced Lipophilicity and Neutral Form at Blood pH

Theoretical studies comparing SAR107375 to the related dual inhibitor tanogitran reveal key physicochemical differences that translate to superior oral absorption. At physiological pH (7.4), SAR107375 exists predominantly in a neutral form, while tanogitran is zwitterionic. This leads to increased lipophilicity for SAR107375 [1].

Physicochemical Properties Oral Bioavailability Drug Design

Reduced Bleeding Liability in Vivo Compared to Marketed Anticoagulants

In a rat wire coil model of arterial thrombosis, SAR107375 (Compound 15) demonstrated a reduced bleeding liability compared to the clinically used anticoagulants rivaroxaban and dabigatran etexilate. At its ED80 dose, the associated increase in blood loss was significantly lower [1].

In Vivo Pharmacology Safety Profile Therapeutic Index

Selectivity Against Related Serine Proteases: A 300-Fold Window

SAR107375 exhibits a high degree of selectivity for its intended targets over other related serine proteases, minimizing the potential for off-target effects. It demonstrates roughly 300-fold selectivity against a panel of related enzymes, including a 1000-fold margin over trypsin [1].

Selectivity Serine Protease Off-Target Effects

First-in-Human Pharmacokinetics: Dose-Proportional Exposure and Predictable Dynamics

A first-in-human trial of intravenous SAR107375E in healthy subjects (N=44) established key human pharmacokinetic parameters. The drug demonstrated dose-proportional increases in exposure (AUC and Cmax) within the 5.0-20.0 mg dose range, and its anticoagulant effect, as measured by aPTT and ECT, correlated linearly with plasma drug concentration [1].

Clinical Pharmacology Pharmacokinetics Dose Proportionality

Crystallographic Confirmation of Binding Mode: A Structural Basis for Potency

The high-resolution crystal structure of SAR107375 bound to human thrombin has been solved (PDB ID: 4LOY), providing a detailed atomic-level view of its binding interactions [1]. This structural data confirms the key interactions that confer its high potency and selectivity, differentiating it from compounds lacking such detailed characterization.

Structural Biology X-ray Crystallography Binding Mode

High-Value Procurement Scenarios for SAR107375 Based on Verified Data


Preclinical Evaluation of Dual Anticoagulation Mechanisms

SAR107375 is the optimal tool compound for in vivo studies in rat models of venous or arterial thrombosis, where simultaneous inhibition of both thrombin and Factor Xa is hypothesized to provide superior efficacy or an improved safety margin. Its potent oral activity (rat venous thrombosis model ED50 = 2.8 mg/kg, p.o.) and demonstrated reduced bleeding liability compared to rivaroxaban and dabigatran etexilate support its use in head-to-head studies aimed at exploring the therapeutic window of dual-pathway inhibition [1].

Physicochemical Benchmarking for Oral Anticoagulant Development

SAR107375 serves as a valuable benchmark compound for medicinal chemists optimizing oral anticoagulants. Its physicochemical profile, characterized by a neutral form at blood pH and improved lipophilicity over earlier dual inhibitors like tanogitran, provides a validated reference point for achieving good oral absorption [2]. Its well-characterized synthetic route and optimization history from Compound 14 offer a clear SAR roadmap for designing next-generation dual inhibitors.

In Vitro Profiling of Coagulation Cascade Interference

Due to its high selectivity (~300-fold over other serine proteases) and well-defined inhibitory constants (Ki = 8 nM for thrombin, 1 nM for Factor Xa in buffer), SAR107375 is an ideal positive control for in vitro assays [3]. Its activity in complex biological matrices like human platelet-rich plasma (IC50 = 16 nM for thrombin, 3 nM for Factor Xa) further validates its utility in physiologically relevant thrombin generation assays, where it can be used to calibrate system response and compare the effects of novel anticoagulant candidates .

Structure-Based Drug Design and Computational Modeling

The high-resolution co-crystal structure of SAR107375 bound to human thrombin (PDB: 4LOY, 1.77Å) makes it an indispensable tool for structure-based drug design projects targeting the coagulation cascade [4]. Computational chemists can utilize this structure for docking studies, molecular dynamics simulations, and pharmacophore modeling to design novel inhibitors or understand resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR107375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.